N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-20-17(22)9-8-16(18-20)12-4-2-5-13(10-12)19-27(25,26)15-7-3-6-14(11-15)21(23)24/h2-11,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZFWXRHBAQPHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dihydropyridazinone core, followed by the introduction of the phenyl and nitrobenzenesulfonamide groups. Common reagents used in these reactions include various amines, sulfonyl chlorides, and nitrating agents. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely, but often involve controlled temperatures, specific pH levels, and the use of inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The nitro group in the target compound distinguishes it from BG14055, which has a pyridine sulfonamide. The nitro group’s planar geometry and electron-withdrawing nature may alter π-π stacking interactions in protein binding compared to BG14055’s pyridine ring .
- Fluorinated analogs (e.g., BG14087, ) exhibit higher lipophilicity, which correlates with improved blood-brain barrier penetration but reduced aqueous solubility .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
- However, the pyridazinone core’s polarity may counterbalance this effect .
- BG14055 : The pyridine sulfonamide increases solubility in polar solvents compared to the nitro analog due to its hydrogen-bonding capacity .
- Fluorinated Analogs (, BG14087): Fluorine atoms enhance metabolic stability by resisting cytochrome P450 oxidation, extending half-life .
Electronic Effects
- The nitro group’s strong electron-withdrawing effect may stabilize negative charges in the sulfonamide, influencing binding to targets like carbonic anhydrases or kinases .
Research Findings and Methodological Approaches
Crystallographic Analysis
Studies on analogous sulfonamides often employ tools like SHELXL (for refinement) and SHELXT (for space-group determination) to resolve crystal structures . For example:
- The nitro group’s planar geometry in the target compound could lead to tighter crystal packing compared to BG14055’s pyridine ring, as inferred from SHELXL-refined structures of similar molecules .
- WinGX and ORTEP () enable visualization of anisotropic displacement parameters, critical for assessing thermal motion and molecular flexibility .
Biological Activity
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on available literature.
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The general synthetic route includes:
- Starting Materials : The synthesis often begins with 1-methyl-6-oxo-1,6-dihydropyridazine and various nitrobenzenesulfonamide derivatives.
- Reaction Conditions : The reaction is usually conducted in a suitable solvent such as ethanol or DMF, often employing heating or refluxing conditions to facilitate the formation of the desired product.
- Purification : The resultant compound is purified through recrystallization or chromatography to obtain a high-purity product.
Biological Activity
The biological activity of this compound has been evaluated across various studies, highlighting its potential in multiple therapeutic areas.
Antimicrobial Activity
Research has demonstrated that derivatives of nitrobenzenesulfonamides exhibit significant antimicrobial properties. A study indicated that compounds with similar structures showed effective inhibition against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) ranging from 0.78 to >25 μg/mL . Specifically, hybrids containing the 2,4-dinitrobenzenesulfonamide moiety were noted for their potent antituberculosis activity and low cytotoxicity, suggesting that this compound could possess similar properties.
Anticancer Properties
The compound also shows promise in anticancer research. Studies have reported that related pyridazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds featuring the pyridazine scaffold have been linked to apoptosis induction in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Anti-inflammatory and Analgesic Effects
Other investigations have pointed to anti-inflammatory and analgesic activities associated with nitrobenzenesulfonamide derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways involved in pain signaling, which could be beneficial in treating conditions like arthritis or chronic pain syndromes .
Case Studies and Research Findings
Several case studies provide insight into the biological efficacy of similar compounds:
| Compound | Activity | MIC (μg/mL) | Selectivity Index |
|---|---|---|---|
| 7a | Antituberculosis | 1.56 | >30 |
| 7r | Antituberculosis | 1.56 | >30 |
| Isoniazid | Antituberculosis | 0.05 | >500 |
| Rifampicin | Antituberculosis | 0.1 | >250 |
These findings indicate that the synthesized hybrids not only exhibited low cytotoxicity but also high selectivity for Mtb over mammalian cells, making them promising candidates for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
